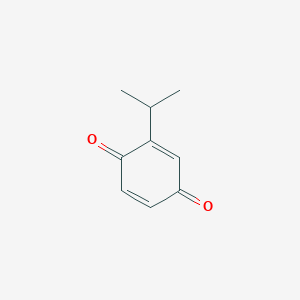
2,5-Cyclohexadiene-1,4-dione, 2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexa-2,5-diene-1,4-dione, which is a type of quinone. Quinones are a class of organic compounds that are widely studied for their biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with isopropyl groups. This can be achieved through various methods, including Friedel-Crafts alkylation, where an isopropyl halide reacts with cyclohexa-2,5-diene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various substituted quinones and hydroquinones, which are valuable in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Mechanism of Action
The mechanism by which 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE exerts its effects involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound interacts with cellular components, leading to oxidative stress and the activation of caspases, which are enzymes that play a crucial role in programmed cell death. This mechanism is particularly effective in targeting tumor cells while minimizing damage to normal cells .
Comparison with Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Comparison: Compared to these similar compounds, 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE is unique due to its isopropyl group, which influences its chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, making it more effective in penetrating cell membranes and exerting its cytotoxic effects .
Properties
CAS No. |
15232-10-7 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-propan-2-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
InChI Key |
XLTSBDOZTUSCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
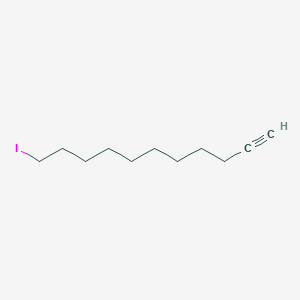
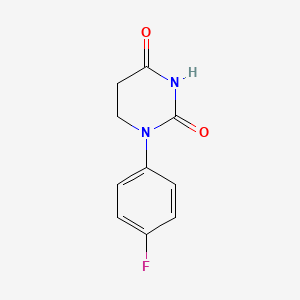
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
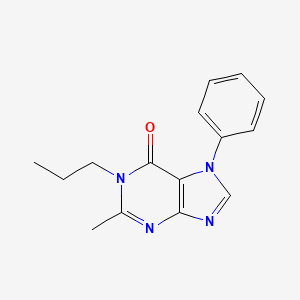
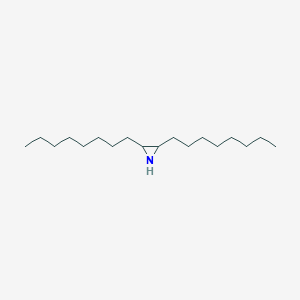

![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
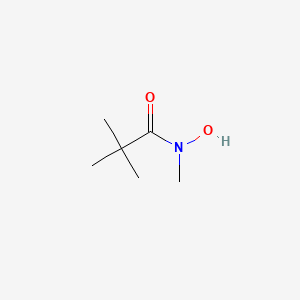
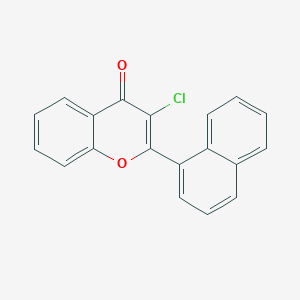
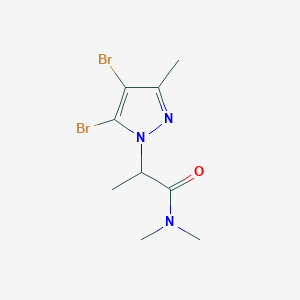
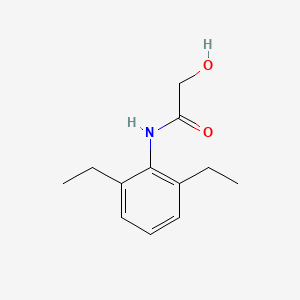
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
